BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Physicochemical profiling Drug-likeness Target engagement

N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1) is a synthetic hybrid molecule (C21H17N3O3S2; MW 423.52 g/mol) that couples a benzothiazole core to a benzamide ring through an amide linkage, with a 4-methylbenzenesulfonamido substituent at the ortho position of the benzamide. This compound is catalogued as a research-grade screening molecule (typical purity ≥95%) and belongs to the broader class of benzothiazole-2-yl-benzamide derivatives, a scaffold recognized for antiproliferative, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.51
CAS No. 361469-58-1
Cat. No. B2563859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
CAS361469-58-1
Molecular FormulaC21H17N3O3S2
Molecular Weight423.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17N3O3S2/c1-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20(25)23-21-22-18-8-4-5-9-19(18)28-21/h2-13,24H,1H3,(H,22,23,25)
InChIKeyHDUWZNJSNFHWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1): Chemical Class and Starting Profile for Compound Procurement


N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1) is a synthetic hybrid molecule (C21H17N3O3S2; MW 423.52 g/mol) that couples a benzothiazole core to a benzamide ring through an amide linkage, with a 4-methylbenzenesulfonamido substituent at the ortho position of the benzamide . This compound is catalogued as a research-grade screening molecule (typical purity ≥95%) and belongs to the broader class of benzothiazole-2-yl-benzamide derivatives, a scaffold recognized for antiproliferative, antimicrobial, and enzyme-inhibitory activities [1]. Its computed physicochemical profile (ZINC2654293: logP 4.37, tPSA 79 Ų, 1 H-bond donor, 5 H-bond acceptors) places it in lead-like chemical space with moderate lipophilicity [2]. Unlike the parent N-(1,3-benzothiazol-2-yl)benzamide scaffold, the introduction of the 4-methylbenzenesulfonamido group substantially increases molecular complexity, H-bond capacity, and potential target engagement surface, which are critical differentiators for procurement decisions.

Why N-(1,3-Benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1) Cannot Be Replaced by Generic Benzothiazole-2-yl-benzamides or Simple Sulfonamides


Procurement specialists evaluating this compound must recognize that generic substitution by the unsulfonated parent scaffold N-(1,3-benzothiazol-2-yl)benzamide or simple sulfonamides (e.g., sulfanilamide) would eliminate key pharmacophoric elements that dictate target engagement profile and physicochemical behavior. The 4-methylbenzenesulfonamido group contributes a discrete H-bond acceptor/donor array and a hydrophobic methylphenyl surface that are absent in the parent scaffold [1]. Class-level evidence from N-1,3-benzothiazol-2-ylbenzamide series demonstrates that even minor substituent changes on the benzamide ring can shift antiproliferative IC50 values by >10-fold and alter apoptosis induction capacity [2]. Furthermore, the intramolecular spatial relationship between the sulfonamide NH, the benzamide carbonyl, and the benzothiazole nitrogen creates a unique chelating geometry not replicated by analogs where the linking group is altered (e.g., urea-based or direct sulfonamide linkage) . These structural features create a non-fungible compound for screening campaigns targeting metalloenzymes, kinases, or protein-protein interactions that exploit the sulfonamide-benzamide-benzothiazole triad.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1) Versus Closest Structural Analogs


Increased Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Versus Parent Benzothiazol-2-yl-benzamide Scaffold

The target compound N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide possesses a topological polar surface area (tPSA) of 79 Ų and 5 hydrogen-bond acceptors, compared to the unsulfonated parent N-(1,3-benzothiazol-2-yl)benzamide (C14H10N2OS; tPSA ~41 Ų; 3 H-bond acceptors) [1]. This near-doubling of tPSA and addition of two H-bond acceptor sites arise directly from the 4-methylbenzenesulfonamido group. The increased polar surface area is expected to reduce passive membrane permeability relative to the parent scaffold while enhancing solubility and enabling additional polar contacts within enzyme active sites or protein binding pockets [2].

Physicochemical profiling Drug-likeness Target engagement

LogP-Driven Differentiation in Lipophilicity and Predicted Metabolic Stability Versus 6-Methoxy-Substituted Analog

The target compound exhibits a computed logP of 4.37, which is approximately 1.1 log units higher than the 6-methoxy-substituted analog N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 330190-07-3; predicted logP ~3.25 ± 0.3 based on additive fragment contributions for the methoxy group) [1]. This increased lipophilicity arises from the unsubstituted benzothiazole core and is predicted to enhance passive membrane permeability (Papp) relative to the methoxy analog, with a calculated logP difference that typically correlates with a ~3-5 fold higher Papp in Caco-2 models [2]. Conversely, the higher logP may reduce aqueous solubility by approximately 3-5 fold compared to the methoxy variant, based on the General Solubility Equation [3].

Lipophilicity ADME prediction Metabolic stability

Unique Intramolecular Hydrogen-Bond Geometry Versus Analogs Lacking the Ortho-Sulfonamido-Benzamide Arrangement

The ortho relationship between the sulfonamido group and the benzamide carbonyl in the target compound creates a potential six-membered intramolecular hydrogen bond (N-H...O=C) that pre-organizes the molecule into a pseudo-cyclic conformation [1]. This structural feature is absent in the direct benzothiazole-sulfonamide analog N-(benzothiazol-2-yl)-4-methylbenzenesulphonamide (PTS2ABT, CAS 19198-68-6), which lacks the benzamide linker entirely and shows a freely rotatable sulfonamide-benzothiazole bond . In PTS2ABT metal complexes, the sulfonamide nitrogen coordinates metal ions in a monodentate fashion, whereas the target compound's ortho-sulfonamido-benzamide motif can form a bidentate N,O-chelation pocket capable of tighter metal ion binding (predicted log Kf increase of 1-2 orders of magnitude based on chelate effect) .

Conformational analysis Metal chelation Binding mode

Rotatable Bond Count and Conformational Entropy Differentiation Versus Chloro-Methoxy-Substituted Analog

The target compound possesses 5 rotatable bonds (ZINC2654293), which is 1 fewer than the 7-chloro-4-methoxy-substituted analog N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 886949-14-0; estimated 6 rotatable bonds due to additional methoxy rotation) [1]. The lower rotatable bond count reduces the conformational entropy penalty upon binding to a rigid protein target, which translates to a predicted gain of approximately 0.5-1.0 kcal/mol in binding free energy (ΔG) based on the empirical relationship of ~0.7 kcal/mol per restricted rotatable bond [2]. Additionally, reduced conformational flexibility is empirically associated with higher crystallization success rates, which can be critical for structural biology applications [3].

Conformational flexibility Binding entropy Crystallization propensity

Recommended Research Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 361469-58-1) Based on Verified Differentiation Evidence


Metalloenzyme Inhibitor Screening (Carbonic Anhydrase, HDAC, or Matrix Metalloproteinase Targets)

The convergent positioning of the sulfonamide NH, benzamide carbonyl, and benzothiazole nitrogen in N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide forms a putative bidentate metal-chelating motif that is absent in simpler benzothiazole-2-sulfonamides such as PTS2ABT [1]. Screening campaigns targeting zinc-dependent metalloenzymes (e.g., carbonic anhydrase isoforms, HDACs, or MMPs) should prioritize this compound over its direct sulfonamide-linked analogs, as the chelate effect is predicted to enhance binding affinity by 1-2 orders of magnitude . The compound's tPSA of 79 Ų and 5 H-bond acceptors further support productive polar interactions within metalloenzyme active sites [1].

Cellular Phenotypic Screening Requiring Moderate Membrane Permeability

With a computed logP of 4.37, this compound occupies a lipophilicity window that balances passive membrane permeability with manageable aqueous solubility [1]. This logP is ~1.1 units higher than the 6-methoxy-benzothiazole analog, predicting 3-5 fold greater passive diffusion across cell membranes [2]. For cell-based phenotypic assays (e.g., cancer cell line viability screening at 1-50 µM), this compound is expected to achieve higher intracellular exposure than the methoxy-substituted comparator, making it the preferred choice when permeability-limited false negatives are a concern. Users should note that this is a class-level prediction; experimental confirmation of intracellular concentration is recommended.

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole-2-yl-Benzamide Scaffold

The benzannulated nature of the target compound (no substituent on the benzothiazole core) provides a chemically tractable handle for late-stage functionalization (e.g., electrophilic aromatic substitution at the C6 or C5 positions of the benzothiazole ring) without affecting the ortho-sulfonamido-benzamide pharmacophore [1]. This contrasts with analogs such as the 7-chloro-4-methoxy derivative (CAS 886949-14-0), where the benzothiazole ring is already disubstituted, limiting further diversification. For medicinal chemistry groups building SAR libraries, the target compound offers a superior starting point for systematic benzothiazole ring exploration .

Crystallography-Focused Structural Biology of Benzothiazole-Engaging Targets

The reduced conformational flexibility of the target compound (5 rotatable bonds, compared to 6 for the chloro-methoxy analog CAS 886949-14-0) predicts a more favorable crystallization propensity and lower binding entropy penalty (~0.5-1.0 kcal/mol gained in ΔG) [1]. For structural biology campaigns using X-ray crystallography to determine co-crystal structures of benzothiazole-binding proteins, this compound is the preferred choice among the sulfonamido-benzamide analog series due to the empirically established inverse correlation between rotatable bond count and crystallization success rates [3].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.